molecular formula C16H20N2O5 B12886115 N-(Propan-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide CAS No. 89205-17-4

N-(Propan-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide

Cat. No.: B12886115
CAS No.: 89205-17-4
M. Wt: 320.34 g/mol
InChI Key: MGSHHKHRCAUIDA-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide is a synthetic heterocyclic compound featuring a 1,3-oxazole core substituted with a 3,4,5-trimethoxyphenyl group at position 5 and an isopropyl carboxamide moiety at position 3. The 3,4,5-trimethoxyphenyl group is a hallmark of bioactive molecules targeting tubulin polymerization, a mechanism critical in anticancer drug design .

Properties

CAS No.

89205-17-4

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

N-propan-2-yl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C16H20N2O5/c1-9(2)18-16(19)13-14(23-8-17-13)10-6-11(20-3)15(22-5)12(7-10)21-4/h6-9H,1-5H3,(H,18,19)

InChI Key

MGSHHKHRCAUIDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(OC=N1)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the trimethoxyphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the protection of hydroxyl groups, followed by cyclization using reagents like NaIO4 and olefination via the HEW-Wittig method .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that minimize the use of toxic reagents and maximize yield. Metal-free synthetic routes are preferred due to their eco-friendly nature and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NaIO4, reducing agents like NaBH4, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce new functional groups to the trimethoxyphenyl moiety .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 3,4,5-trimethoxyphenyl moiety. For instance:

  • A study published in ResearchGate demonstrated that derivatives of pyrrolidone bearing this moiety exhibited promising anticancer activity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Neuroprotective Effects

The compound has shown potential neuroprotective effects which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease:

  • Research indicates that compounds similar to N-(Propan-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant given the increasing incidence of neurodegenerative disorders globally.

Drug Development

The structure of this compound makes it a candidate for further modification and optimization in drug development:

  • Its ability to interact with various biological targets suggests that it could be developed into a lead compound for new therapeutic agents targeting specific pathways involved in cancer and neurodegeneration.

Case Studies

StudyFindingsImplications
Pyrrolidone Derivatives Study Demonstrated significant anticancer activity against several cell linesSuggests potential for developing new cancer therapies
Neuroprotection Research Indicated protective effects against oxidative stress in neuronal cellsHighlights potential for treating neurodegenerative diseases

Mechanism of Action

The mechanism of action of N-Isopropyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. The oxazole ring may also contribute to the compound’s bioactivity by interacting with various biological pathways .

Comparison with Similar Compounds

Oxazole vs. Oxadiazole Derivatives

The target compound’s 1,3-oxazole core differs from 1,3,4-oxadiazole derivatives (e.g., N-(substituted phenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine analogs). Oxadiazoles exhibit enhanced metabolic stability due to their aromatic nitrogen-rich structure, while oxazoles may offer improved hydrogen-bonding capacity via the carboxamide group . For example:

  • Oxadiazole analog 4b : N-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine showed moderate anticancer activity (mean growth inhibition [GP] = 96.31%) across leukemia and lung cancer cell lines .
  • Oxazole core implications : The oxazole’s electron-rich nature may enhance binding to tubulin or other targets, though direct biological data for the target compound remain speculative.

Thiazolidinone and Triazole Analogs

Thiazolidinone derivatives (e.g., compound 22 in ) and 1,2,3-triazoles (e.g., compound 15 in ) exhibit distinct bioactivity profiles:

  • Thiazolidinones: Compound 22 (2-{[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxoacetamide) demonstrated high yields (80–89%) and elevated melting points (158–217°C), suggesting robust crystallinity .
  • Triazoles : 1,4-Disubstituted triazoles (e.g., compound 15) inhibited tubulin polymerization with IC50 = 5.2 µM, comparable to combretastatin A-1 (IC50 = 3.5 µM) .

Substituent Effects

Trimethoxyphenyl Group Positioning

The 3,4,5-trimethoxyphenyl group is conserved across analogs for its role in tubulin binding. However, its linkage to the heterocycle (e.g., benzylidene in oxazolones vs. direct attachment in oxadiazoles) modulates activity:

  • Oxazolone derivatives (e.g., 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one) were synthesized via condensation reactions with aryl hydrazides, yielding intermediates for further functionalization .
  • Pyrazole derivatives (e.g., 3-methyl-1-phenyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole) achieved high yields (74–90%) and lower melting points (67–126°C), indicating flexibility in solid-state packing .

Carboxamide vs. Amine Substituents

The isopropyl carboxamide in the target compound contrasts with amine or sulfanyl groups in analogs:

  • Carboxamide advantage: Potential for improved solubility and target affinity via hydrogen bonding.
  • Sulfanyl-triazole hybrid : N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine exhibited stabilized crystal packing via C–H⋯S interactions, highlighting structural versatility .

Physical Properties

Compound Class Melting Point Range (°C) Notable Features
Thiazolidinone 158–217 High crystallinity, sulfur-rich
Oxadiazole 67–126 Moderate stability, nitrogen-rich
Triazole Not reported Tubulin-targeting, moderate cytotoxicity

Biological Activity

N-(Propan-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique oxazole ring substituted with a propan-2-yl group and a 3,4,5-trimethoxyphenyl moiety. This structural configuration is believed to contribute to its biological properties.

Chemical Formula : C17_{17}H20_{20}N2_2O4_4

Synthesis : The synthesis typically involves the condensation of appropriate precursors under controlled conditions to ensure high purity and yield. Specific methods may vary but often include steps such as cyclization and functional group modifications.

Anticancer Properties

Recent studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
MDA-MB-231 (Breast)0.229Induction of apoptosis via caspase activation
A549 (Lung)1.0Inhibition of tubulin polymerization
HL-60 (Leukemia)0.56Cell cycle arrest at G2/M phase

These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through multiple mechanisms, including disruption of microtubule dynamics and activation of apoptotic pathways.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown promise in neuropharmacological research. Preliminary studies suggest that it may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Table 2: Neuropharmacological Effects

Assay TypeResultImplication
Neuroprotection AssaySignificantPotential for use in Alzheimer's treatment
Antioxidant ActivityModerateMay reduce oxidative stress in neuronal cells

Case Studies

  • Case Study on Breast Cancer : A study conducted on MDA-MB-231 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls.
  • Neuroprotection Research : In a model of oxidative stress-induced neuronal damage, the compound demonstrated protective effects by reducing cell death and promoting survival pathways. This suggests potential therapeutic applications in conditions like Alzheimer's disease.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in apoptosis and cell cycle regulation:

  • Tubulin Inhibition : The compound disrupts microtubule formation, which is crucial for mitosis.
  • Apoptotic Pathways : Activation of caspases leads to programmed cell death in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(Propan-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions to form the oxazole core, followed by amide coupling. For example, 1,3-oxazole derivatives are often synthesized via the Robinson-Gabriel method using acylated amino acids or via Hantzsch-type reactions with α-haloketones and carboxamides . Key steps include:

  • Cyclization : Reaction of a β-ketoamide precursor with a dehydrating agent (e.g., POCl₃) to form the oxazole ring.
  • Coupling : Introduction of the isopropyl group via carbodiimide-mediated amidation (e.g., EDC/HOBt).
  • Optimization : Reaction temperature (60–80°C) and solvent choice (DMF or THF) significantly influence yield and purity. Evidence from similar compounds shows yields ranging from 70–90% under optimized conditions .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions on the oxazole ring and trimethoxyphenyl group. For instance, the oxazole C-4 carbonyl carbon typically resonates at ~160 ppm in ¹³C NMR .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves conformational details, such as dihedral angles between the oxazole and trimethoxyphenyl rings, which are critical for bioactivity. Weak intermolecular interactions (C–H⋯N, C–H⋯π) stabilize the crystal lattice .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Methodological Answer :

  • Antiproliferative Assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HER2+, TNBC) at concentrations of 1–50 µM. IC₅₀ values are compared to reference compounds like combretastatin A-4 derivatives .
  • Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .

Advanced Research Questions

Q. How does the substitution pattern on the oxazole ring influence the compound’s bioactivity, and what structure-activity relationship (SAR) insights exist?

  • Methodological Answer :

  • Trimethoxyphenyl Role : The 3,4,5-trimethoxyphenyl group mimics combretastatin’s pharmacophore, enhancing tubulin polymerization inhibition. Removal of methoxy groups reduces potency by >50% in analogous compounds .
  • Oxazole Modifications : Replacing the isopropyl group with bulkier substituents (e.g., benzyl) may improve membrane permeability but reduce solubility. SAR studies suggest a balance between lipophilicity (logP 2.5–3.5) and hydrogen-bonding capacity .

Q. What experimental models are suitable for investigating the compound’s mechanism of action, particularly in cancer cells?

  • Methodological Answer :

  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis. Caspase-3/7 activation assays (luminescence-based) confirm pathway involvement .
  • Kinase Profiling : Use kinase inhibition panels (e.g., PI3K/AKT, MAPK/ERK) to identify targets. Western blotting detects phosphorylated proteins (e.g., p-AKT, p-ERK) in treated vs. untreated cells .

Q. How can computational methods resolve contradictions in biological activity data across different cell lines?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to tubulin or kinases. For example, docking may reveal stronger interactions with βIII-tubulin isoforms over βI, explaining variability in resistant vs. sensitive cell lines .
  • Dynamic Simulations : MD simulations (50–100 ns) assess conformational stability of ligand-protein complexes. RMSD and binding free energy (MM/PBSA) calculations validate target engagement .

Q. Are there crystallographic data for this compound, and how does its conformation affect biological activity?

  • Methodological Answer :

  • Crystal Structure Insights : Analogous compounds (e.g., triazole derivatives) show dihedral angles of 50–70° between the heterocycle and trimethoxyphenyl group. Smaller angles correlate with improved tubulin binding due to planar alignment .
  • Torsional Flexibility : Conformational analysis (e.g., using Mercury CSD) identifies rotatable bonds that may influence bioavailability. Restricted rotation often enhances target affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in antiproliferative activity data between hormone-dependent and triple-negative breast cancer (TNBC) cell lines?

  • Methodological Answer :

  • Cell Line Profiling : Compare genetic backgrounds (e.g., BRCA1 status in TNBC vs. ER+ lines). RNA-seq can identify differential expression of tubulin isoforms or efflux pumps (e.g., P-gp) that confer resistance .
  • Combination Studies : Test synergism with paclitaxel or doxorubicin to overcome resistance. Chou-Talalay analysis (combination index <1 indicates synergy) .

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